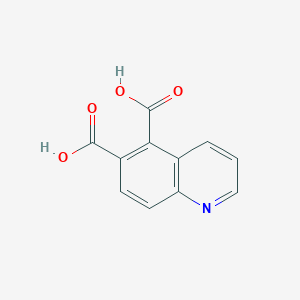

Quinoline-5,6-dicarboxylic acid

Beschreibung

Quinoline-5,6-dicarboxylic acid is a heterocyclic aromatic compound featuring a quinoline backbone (a fused benzene and pyridine ring) with carboxylic acid groups at positions 5 and 5. Its aromatic system and electron-withdrawing carboxylic groups make it distinct from simpler pyridine or benzene derivatives .

Eigenschaften

CAS-Nummer |

855764-12-4 |

|---|---|

Molekularformel |

C11H7NO4 |

Molekulargewicht |

217.18 g/mol |

IUPAC-Name |

quinoline-5,6-dicarboxylic acid |

InChI |

InChI=1S/C11H7NO4/c13-10(14)7-3-4-8-6(2-1-5-12-8)9(7)11(15)16/h1-5H,(H,13,14)(H,15,16) |

InChI-Schlüssel |

GSKOVDVWILZZOL-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=CC(=C2C(=O)O)C(=O)O)N=C1 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Pyridine-2,6-dicarboxylic Acid (PDA)

Structural Differences: PDA lacks the fused benzene ring of quinoline-5,6-dicarboxylic acid, with carboxylic groups at positions 2 and 6 on a single pyridine ring. Key Properties:

- Chelation Efficiency : PDA demonstrates strong binding to transition metals (Mn, Fe, Cu) and is used in pulp bleaching to remove metal ions that degrade hydrogen peroxide. Optimal chelation occurs at pH 5–5.5 .

- Applications: Widely employed in industrial processes for metal sequestration. Quinoline-5,6-dicarboxylic acid, with its extended aromatic system, may exhibit enhanced binding affinity for larger metal ions due to increased electron delocalization .

Quinolinic Acid (2,3-Pyridinedicarboxylic Acid)

Structural Differences : Carboxylic groups are at positions 2 and 3 on the pyridine ring.

Key Properties :

- Biological Activity: Acts as a neuroactive intermediate in the kynurenine pathway, influencing glutamate receptor activity. In contrast, quinoline-5,6-dicarboxylic acid’s biological role is less studied but may differ due to its distinct substitution pattern .

- Chemical Reactivity: The 2,3-dicarboxylic arrangement facilitates decarboxylation reactions, whereas the 5,6-substitution in quinoline derivatives likely stabilizes the carboxylate groups under physiological conditions .

2-Hydroxytetrahydropyran-2,6-dicarboxylic Acid

Structural Differences : A cyclic ether (tetrahydropyran) with hydroxyl and carboxylic groups at positions 2 and 6.

Key Properties :

- Enzyme Inhibition: Acts as a competitive inhibitor (Ki = 58 nM) of succinyl-CoA:tetrahydrodipicolinate N-succinyltransferase, mimicking a hydrated intermediate in the enzymatic pathway. Quinoline-5,6-dicarboxylic acid’s rigid aromatic structure may limit its utility as a transition-state analog but could enhance binding to planar active sites .

Bicyclo[2,2,1]-hept-2-en-5,6-dicarboxylic Acid Anhydride

Structural Differences : A bicyclic system with an anhydride functional group.

Key Properties :

- Reactivity: The anhydride form undergoes ring-opening reactions with nucleophiles, unlike quinoline-5,6-dicarboxylic acid, which participates in acid-base or coordination chemistry. This makes the bicyclic derivative more reactive in polymerization or esterification reactions .

4-Oxopiperidine-2,6-dicarboxylic Acid

Structural Differences : A saturated six-membered piperidine ring with a ketone group at position 4.

Key Properties :

- Quinoline-5,6-dicarboxylic acid’s aromatic rigidity may limit such flexibility but improve thermal stability .

Data Table: Comparative Analysis of Key Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.